6-Ethynyl-1-azaspiro[3.3]heptane
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Overview
Description
6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol It is characterized by its unique spirocyclic structure, which includes an ethynyl group attached to a nitrogen-containing azaspiro ring system
Mechanism of Action
Target of Action
6-Ethynyl-1-azaspiro[3.3]heptane is a bioisostere of piperidine . Piperidine is a common moiety found in over 30 approved drugs
Mode of Action
The mode of action of this compound is likely to be similar to that of piperidine-based drugs, given its bioisosteric nature . Bioisosteres often exhibit similar biological activity due to their structural similarity. They interact with their targets in a similar manner, leading to comparable changes in the target’s function .
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways, particularly those involving neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of 6-Ethynyl-1-azaspiro[3The basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , which suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 6-Ethynyl-1-azaspiro[3As a bioisostere of piperidine, it is reasonable to expect that it may produce similar effects, such as modulating the activity of its target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the azaspiro ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Alane or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce various amines .
Scientific Research Applications
6-Ethynyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and as a bioisostere of piperidine.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: Another azaspiro compound with similar structural features but without the ethynyl group.
2-Azaspiro[3.3]heptane: A related compound used as a bioisostere of piperidine.
Uniqueness: 6-Ethynyl-1-azaspiro[3.3]heptane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-ethynyl-1-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGAQMBGPRXXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-60-7 |
Source
|
Record name | 6-ethynyl-1-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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